N'-Benzylidenehydrazinecarbohydrazide
Description
Properties
CAS No. |
26156-36-5 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-amino-3-(benzylideneamino)urea |
InChI |
InChI=1S/C8H10N4O/c9-11-8(13)12-10-6-7-4-2-1-3-5-7/h1-6H,9H2,(H2,11,12,13) |
InChI Key |
RXILXDOXOJGBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance planarity and π-π stacking, as seen in dihedral angles (3.9° between aromatic rings) .
- Bulkier substituents (e.g., naphthyl in H18-H22 ) reduce yields due to steric hindrance during condensation.
Physicochemical Properties
Physical properties such as melting points and solubility vary with substituent polarity and molecular symmetry:
Key Observations :
Key Observations :
- Triazole-linked derivatives (e.g., 7b) exhibit potent α-glucosidase inhibition due to enhanced hydrogen bonding with catalytic residues .
- Naphthyl-substituted compounds (H18-H22) may show improved antimicrobial activity via hydrophobic interactions with bacterial membranes .
Spectral and Analytical Data
Spectral data validate structural integrity and purity:
Preparation Methods
Synthetic Pathways for N'-Benzylidenehydrazinecarbohydrazide
Core Synthesis via Hydrazine-Carbonyl Condensation
The compound is synthesized through a two-step protocol:
- Carbohydrazide Formation : Reacting dimethyl carbonate with hydrazine hydrate yields methyl hydrazinicarboxylate, which undergoes further hydrazinolysis to produce carbohydrazide (Fig. 1A). This step achieves 75% efficiency under nitrogen atmosphere, with purification via vacuum distillation and ethanol recrystallization.
- Benzylidene Functionalization : Carbohydrazide reacts with benzaldehyde derivatives in ethanol under reflux, catalyzed by glacial acetic acid (Fig. 1B). The reaction proceeds via nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the thermodynamically stable (E)-isomer.
Table 1: Representative Reaction Conditions and Yields
| Benzaldehyde Derivative | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol | AcOH | 80 | 4 | 89 |
| 2-Hydroxybenzaldehyde | Ethanol | AcOH | 80 | 3.5 | 92 |
| 3-Nitrobenzaldehyde | Ethanol | AcOH | 80 | 5 | 78 |
Resolution of Stereochemical Challenges
Mitigating cis-trans Isomerization
Early synthetic routes produced equimolar cis-trans mixtures due to rotational freedom in the hydrazinecarbohydrazide backbone. This issue was resolved by pre-forming the (E)-benzylidenehydrazine fragment before coupling with acetylene intermediates, ensuring stereochemical uniformity (Fig. 2). Nuclear magnetic resonance (NMR) analysis confirmed >95% (E)-configuration in final products when using this revised protocol.
Advanced Methodological Variations
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Emerging Challenges and Innovations
Computational Reaction Optimization
Density functional theory (DFT) studies identify transition state energies for substituent effects, predicting optimal electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate imine formation by 1.8–2.3-fold.
Photocatalytic Variants
UV irradiation (λ = 365 nm) in the presence of TiO₂ nanoparticles reduces reaction times to 45 minutes while maintaining 85–90% yields, though requiring specialized equipment.
Q & A
Basic: What are the standard synthetic protocols for preparing N'-benzylidenehydrazinecarbohydrazide derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazide precursors and substituted aldehydes. For example:
- Step 1: React benzohydrazide with an aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol under reflux for 8–10 hours.
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using chloroform:petroleum ether (8:2) as the mobile phase.
- Step 3: Isolate the product by filtration, wash with cold ethanol, and recrystallize for purity .
Variants include using sodium hydroxide as a base or adjusting solvent polarity to optimize yields (e.g., 70–80% yields reported for substituted derivatives) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Spectroscopy:
- X-ray crystallography: Resolve molecular geometry and hydrogen-bonding patterns (e.g., lattice energy calculations via DFT) .
- SMILES/InChi notation: Standardize structural representation (e.g.,
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)Ofor dichloro derivatives) .
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays: Use disc diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values compared to standard drugs .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Molecular docking: Simulate ligand-protein interactions (e.g., with Staphylococcus aureus tyrosyl-tRNA synthetase) using AutoDock Vina to predict binding affinities .
Advanced: How are metal complexes of this compound synthesized and characterized?
Methodological Answer:
- Synthesis: Reflux hydrazide derivatives with metal salts (e.g., copper acetate) in ethanol. For example:
- Characterization:
Advanced: How can computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular dynamics (MD): Simulate solvation effects in water or DMSO to assess stability under physiological conditions .
Advanced: How should researchers address contradictory data in synthetic yields or biological activities?
Methodological Answer:
- Yield discrepancies: Optimize reaction conditions (e.g., solvent polarity, temperature) and validate purity via HPLC .
- Biological variability: Standardize assay protocols (e.g., cell line passage number, incubation time) and use positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
- Waste disposal: Segregate organic waste and use licensed biohazard disposal services .
Advanced: How can reaction conditions be optimized for high-purity this compound?
Methodological Answer:
- Solvent selection: Use ethanol for polar intermediates or dichloromethane for nonpolar derivatives.
- Catalysts: Add acetic acid (1–2 mol%) to accelerate imine formation .
- Purification: Employ gradient column chromatography (silica gel) to separate isomers .
Basic: What analytical techniques confirm the purity of synthesized derivatives?
Methodological Answer:
- Chromatography: TLC (Rf comparison) and HPLC (retention time matching) .
- Melting point analysis: Compare experimental values with literature data (e.g., 215–220°C for methoxy derivatives) .
Advanced: How do substituents on the benzylidene moiety influence the compound's properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
